Silane, sec-butoxytrimethyl-

Overview

Description

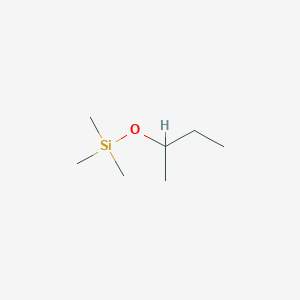

“Silane, sec-butoxytrimethyl-” is a chemical compound with the molecular formula C7H18OSi . It is also known by other names such as “Silane, trimethyl (1-methylpropoxy)-”, “sec-Butoxytrimethylsilane”, and "2-Butanol, trimethylsilyl ether" .

Synthesis Analysis

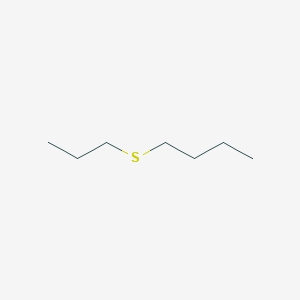

The synthesis of silane compounds like “Silane, sec-butoxytrimethyl-” often involves complex chemical reactions. For instance, a new hydroxy-silane coupling agent was synthesized from 3-butene-1-alcohol and mercaptopropyl-3-methoxysilane based on a click reaction between double bonds and sulfhydryl groups .

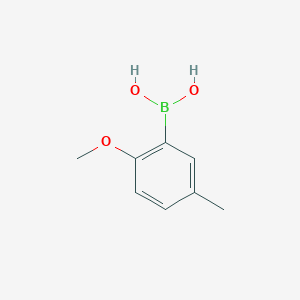

Molecular Structure Analysis

The molecular structure of “Silane, sec-butoxytrimethyl-” can be represented in 2D or 3D models . The 3D structure can be viewed using specific software .

Chemical Reactions Analysis

Silanes serve as radical H-donors or hydride donors depending on the type of silane . They are often used as an alternative to toxic reducing agents . Silane coupling agents contain both organic functional and alkoxy groups in one molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, sec-butoxytrimethyl-” are important for its function as a biomaterial . The properties of silane-modified materials are influenced by the chemistry of each material and its impact on physical properties .

Safety And Hazards

Future Directions

The use of silane coupling agents, including “Silane, sec-butoxytrimethyl-”, is expected to grow due to their wide range of applications in various fields . For instance, they are used in the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers . Future research will likely focus on exploring new strategies for constructing silane-modified materials and their applications .

properties

IUPAC Name |

butan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVKWWQBIVSLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347456 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(1-methylpropoxy)silane | |

CAS RN |

1825-66-7 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

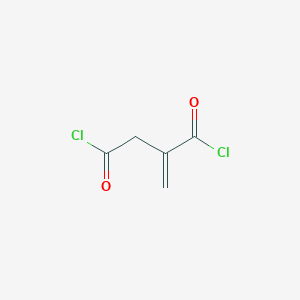

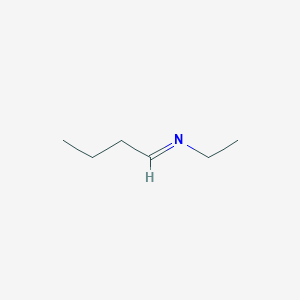

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)